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Compound of Interest

Compound Name: Jnk-1-IN-4

Cat. No.: B15611922 Get Quote

In the landscape of targeted therapeutics, the c-Jun N-terminal kinases (JNKs) have emerged

as significant targets in a variety of diseases, including inflammatory disorders,

neurodegenerative diseases, and cancer.[1][2][3] The development of potent and selective JNK

inhibitors is a key focus for researchers. This guide provides a comparative analysis of the

cross-reactivity profiles of several JNK inhibitors, offering insights into their selectivity and

potential off-target effects.

Kinase Selectivity Profiles
The selectivity of a kinase inhibitor is paramount to its efficacy and safety. Non-specific binding

can lead to off-target effects and toxicity. The following table summarizes the kinase selectivity

data for a series of JNK inhibitors, highlighting their potency against JNK isoforms and their

cross-reactivity with other kinases.
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Inhibitor Target IC50 (nM)
Off-Target
Hits (at 10
µM)

Notes Reference

JNK-IN-1 JNK1/2/3
Single-digit

micromolar

Abl, c-kit,

DDR1/2
- [4]

JNK-IN-2 JNK1/2/3

5 to 10-fold

more potent

than JNK-IN-

1

Not specified

Removal of

the 'flag

methyl' group

from JNK-IN-

1 improved

potency.

[4]

JNK-IN-7 JNK1/2/3 Not specified

IRAK1,

PIK3C3,

PIP5K3,

PIP4K2C (in

A375 cells at

1 µM)

Irreversible

inhibitor.
[4]

JNK-IN-8 JNKs Not specified Not specified

Potent and

relatively

selective

covalent

inhibitor.

[4]

SP600125
JNK1/2,

JNK3
40, 90

At higher

concentration

s, it can

inhibit ERKs

and p38

MAPKs.

ATP-

competitive

inhibitor.

[3][5]

AS601245
JNK1, JNK2,

JNK3
150, 220, 70 Not specified

ATP-

competitive

inhibitor.

[3]

CC-401 JNKs Not specified Not specified Second-

generation

ATP-

[2]
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competitive

inhibitor. A

phase I

clinical trial

for acute

myeloid

leukemia was

discontinued.

Compound

11
JNK1, JNK2 3, 20

Showed 40-

fold greater

selectivity

compared to

317 other

kinases.

- [1]

JNK Signaling Pathway
The JNK signaling pathway is a critical cascade in the cellular response to stress. It is activated

by various stimuli, including inflammatory cytokines and environmental stresses. The pathway

involves a series of protein kinases that ultimately lead to the phosphorylation and activation of

transcription factors, such as c-Jun, which regulate gene expression involved in apoptosis,

inflammation, and cell proliferation.[5][6]
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Caption: The JNK signaling cascade, a key pathway in cellular stress response.

Experimental Protocols
The determination of kinase inhibitor selectivity is a crucial step in drug discovery. A widely

used method for this is the KinomeScan™ platform, which provides a comprehensive profiling

of a compound against a large panel of kinases.

KinomeScan™ Assay Protocol
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This method is based on a competitive binding assay that quantitatively measures the ability of

a compound to bind to a panel of kinases.

Immobilization of Kinases: A proprietary DNA-tagged version of each kinase is immobilized

on a solid support (e.g., beads).

Competitive Binding: The test compound (e.g., Jnk-1-IN-4) is incubated with the immobilized

kinases in the presence of a known, tagged ligand that also binds to the active site of the

kinases.

Washing: Unbound compounds and ligands are washed away.

Elution and Quantification: The amount of the tagged ligand that remains bound to each

kinase is quantified, typically using quantitative PCR (qPCR) of the DNA tag.

Data Analysis: The amount of bound tagged ligand is inversely proportional to the affinity of

the test compound for the kinase. The results are often reported as a percentage of the

control (no test compound) or as a dissociation constant (Kd). A lower percentage of control

indicates stronger binding of the test compound.

This high-throughput screening method allows for the rapid assessment of a compound's

selectivity across the human kinome, providing a detailed cross-reactivity profile. The selectivity

of JNK-IN-1 was profiled at a concentration of 10 μM against a 400-kinase panel using this

methodology.[4]

Experimental Workflow
The process of characterizing the cross-reactivity of a kinase inhibitor involves several key

steps, from initial screening to cellular validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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